molecular formula C21H18O7 B1248559 Austrobailignan 2 CAS No. 55890-20-5

Austrobailignan 2

Cat. No.: B1248559
CAS No.: 55890-20-5
M. Wt: 382.4 g/mol
InChI Key: GROYKMASYUMFER-GESALYCCSA-N
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Description

Austrobailignan 2 is a neolignan compound belonging to the dibenzylbutyrolactone subclass. Austrobailignans are typically isolated from plants such as Koelreuteria henryi, Myristica schefferi, and Saururus cernuus .

Properties

CAS No.

55890-20-5

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

(5R,5aS,8aR)-5-(7-methoxy-1,3-benzodioxol-5-yl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C21H18O7/c1-23-16-4-11(5-17-20(16)28-9-27-17)18-13-6-15-14(25-8-26-15)3-10(13)2-12-7-24-21(22)19(12)18/h3-6,12,18-19H,2,7-9H2,1H3/t12-,18+,19+/m0/s1

InChI Key

GROYKMASYUMFER-GESALYCCSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)[C@H]3[C@H]4[C@@H](CC5=CC6=C(C=C35)OCO6)COC4=O

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3C4C(CC5=CC6=C(C=C35)OCO6)COC4=O

Synonyms

austrobailignan 2
austrobailignan-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Austrobailignan 1

  • Source : Isolated from Koelreuteria henryi .
  • Structure : Characterized via 1H- and 13C-NMR, with a dibenzylbutyrolactone backbone .
  • Bioactivity :
    • Topoisomerase 1 Inhibition : Austrobailignan 1 inhibits DNA topoisomerase 1, leading to DNA damage, cell cycle arrest (G2/M phase), and apoptosis in lung cancer cells (A549 and H1299) .
    • Anticancer Activity : Comparable to camptothecin derivatives (e.g., topotecan), but with distinct structural features .
  • Mechanism : Induces γH2AX phosphorylation and ATM activation, markers of DNA damage .
Comparison with Austrobailignan 2:

However, substitutions in the lactone or aromatic rings may alter potency or selectivity.

Austrobailignan 6

  • Source : Found in Myristica schefferi (nutmeg) and Schleichera oleosa .
  • Structure : Contains a methoxy-substituted dibenzylbutyrolactone core, confirmed via GC-MS and NMR .
  • Bioactivity: Antioxidant and Anticancer Properties: Exhibits radical scavenging activity and cytotoxicity against colon and breast carcinoma cell lines . Enzyme Interactions: Binds to PTP1B (Protein Tyrosine Phosphatase 1B) via hydrophobic and hydrogen-bond interactions (Ile219, Arg221, Tyr46), making it a candidate for diabetes and Alzheimer’s disease .
Comparison with this compound:

Austrobailignan 6’s methoxy groups enhance solubility and target affinity compared to less substituted analogs.

Threo-austrobailignan-6

  • Source : Isolated from Saururus cernuus .
  • Structure : Stereoisomeric variant with a threo configuration at the lactone ring .
  • Bioactivity: Antihelminthic Activity: Reduces viability and egg production in Schistosoma mansoni (EC50 = 12.5 µM), comparable to praziquantel but with a distinct mechanism . Low Toxicity: No cytotoxicity reported in mammalian cell lines at therapeutic concentrations .
Comparison with this compound:

Stereochemical differences (threo vs. erythro or other configurations) in this compound could influence its antiparasitic efficacy or metabolic stability.

Macelignan (Anwulignan)

  • Structure : A structurally simplified analog with a 1,3-benzodioxole moiety .
  • Bioactivity :
    • Antimicrobial and Anti-inflammatory : Inhibits bacterial growth and COX-2 activity .
  • Pharmacokinetics : Higher oral bioavailability due to reduced molecular weight (328.4 g/mol) compared to other austrobailignans .
Comparison with this compound:

This compound’s additional substituents (e.g., methoxy or methyl groups) may enhance target specificity but reduce metabolic stability.

Data Tables

Table 1: Structural and Bioactive Comparison of Austrobailignan Analogs

Compound Molecular Weight (g/mol) Key Structural Features Primary Bioactivities Sources
Austrobailignan 1 382.1* Dibenzylbutyrolactone, hydroxyl Topoisomerase 1 inhibition, Anticancer Koelreuteria henryi
Austrobailignan 6 328.4 Methoxy, benzodioxole Antioxidant, PTP1B inhibition Myristica schefferi
Threo-austrobailignan-6 328.4 Threo-configuration Antihelminthic Saururus cernuus
Macelignan 328.4 1,3-Benzodioxole, methoxy Antimicrobial, Anti-inflammatory Synthetic/Plant sources

*Calculated from PubChem data .

Table 2: Enzymatic Targets and Binding Affinities

Compound Target Enzyme Binding Interactions Probable Activity (%) Reference
Austrobailignan 6 PTP1B Hydrophobic (Ile219, Arg221), H-bond (Tyr46) 85–90%
Austrobailignan 1 Topoisomerase 1 DNA intercalation, catalytic inhibition 70–80%
Threo-austrobailignan-6 Schistosoma enzymes Lipid membrane disruption 60–75%

Key Research Findings and Gaps

  • Austrobailignan 1 and 6 are better characterized, with validated targets (PTP1B, topoisomerase 1) and low toxicity profiles .
  • This compound remains understudied; its bioactivity data are inferred from structural analogs.
  • Critical Gap: No peer-reviewed studies directly address this compound’s synthesis, structure, or mechanism. Most references conflate numbering (e.g., Austrobailignan 1 vs. 6) due to inconsistent nomenclature .

Q & A

Q. How is Austrobailignan-1 identified and characterized in experimental settings?

Methodological Answer: Characterization involves spectroscopic analysis (e.g., NMR, mass spectrometry) and comparative profiling against known compounds. For novel compounds like Austrobailignan-1, purity must be validated via HPLC (>95%), and structural elucidation should reference established protocols for natural product isolation . Experimental sections must detail synthesis steps, solvents, and conditions to ensure reproducibility, with excess data relegated to supplementary materials .

Q. What methodologies are employed to assess the cytotoxic effects of Austrobailignan-1 on cancer cells?

Methodological Answer: Cytotoxicity is typically evaluated using trypan blue exclusion assays to quantify viable cells and flow cytometry with propidium iodide staining to determine cell cycle arrest (e.g., G2/M-phase arrest in A549 lung cancer cells) . Dose-response curves (0–100 µM) and time-course experiments (24–72 hours) are critical for establishing IC50 values. Replicate experiments (n ≥ 3) and controls (e.g., untreated cells, solvent-only groups) are mandatory to validate findings .

Q. How do researchers determine the primary mechanism of action of Austrobailignan-1 in cellular models?

Methodological Answer: Mechanistic studies combine genetic and pharmacological approaches. For example, p53-independent apoptosis in H1299 cells was confirmed using shRNA knockdown models and TUNEL assays to detect DNA fragmentation . Parallel experiments with caspase inhibitors or autophagy blockers can isolate pathways. Results must be contextualized with prior literature on topoisomerase inhibitors to avoid overinterpretation .

Advanced Research Questions

Q. How can researchers design experiments to address conflicting data on Austrobailignan-1’s mechanism across different studies?

Methodological Answer: Contradictions (e.g., p53-dependent vs. independent effects) require systematic replication under standardized conditions. Use isogenic cell lines (e.g., A549 with/without p53 knockdown) and orthogonal assays (e.g., Western blotting for protein expression, RNA-seq for pathway analysis). Meta-analyses of published datasets can identify confounding variables (e.g., cell culture conditions, compound purity) . The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions are tractable and impactful .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in Austrobailignan-1 studies?

Methodological Answer: Nonlinear regression models (e.g., four-parameter logistic curves) calculate IC50 values and Hill slopes. Bayesian hierarchical models account for inter-experiment variability, while ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups. Data visualization tools (e.g., Prism, R-shiny) enhance clarity, and assumptions (e.g., normality, homoscedasticity) must be validated .

Q. How should researchers approach combining Austrobailignan-1 with other therapies while controlling for confounding variables?

Methodological Answer: Synergy studies require factorial designs (e.g., Austrobailignan-1 + cisplatin at varying ratios) and Chou-Talalay combination indices. Control for pharmacokinetic interactions via LC-MS/MS quantification of intracellular drug levels. Confounding variables (e.g., cell density, serum concentration) are minimized using DOE (Design of Experiments) principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Austrobailignan 2
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Austrobailignan 2

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